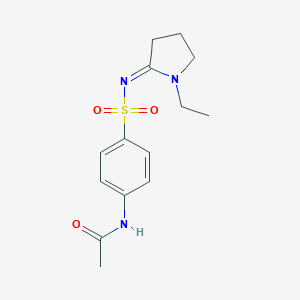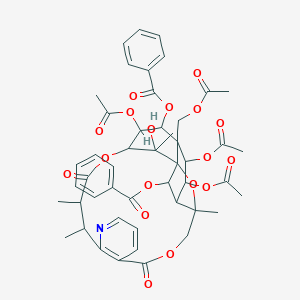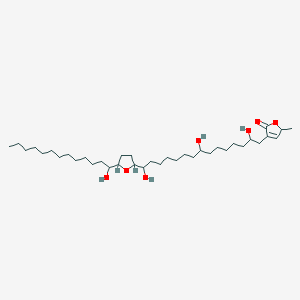
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process, and it has shown promising results in various applications.
作用機序
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a good yield and high purity, making it easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, good yield, and high purity make it a promising candidate for further research. Future research should focus on the development of this compound-based therapeutics and further understanding of its mechanism of action.
合成法
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-amino benzenesulfonamide with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method has been optimized to yield a high purity product with a good yield.
科学的研究の応用
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.
特性
CAS番号 |
126826-51-5 |
|---|---|
分子式 |
C14H19N3O3S |
分子量 |
309.39 g/mol |
IUPAC名 |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-17-10-4-5-14(17)16-21(19,20)13-8-6-12(7-9-13)15-11(2)18/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
InChIキー |
MPPJJBYGHSTRJD-PEZBUJJGSA-N |
異性体SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
同義語 |
N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)






![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)